molecular formula C9H2F6IN B13695968 4-Iodo-3,5-bis(trifluoromethyl)benzonitrile

4-Iodo-3,5-bis(trifluoromethyl)benzonitrile

Cat. No.: B13695968
M. Wt: 365.01 g/mol
InChI Key: NLEUJWMHYLALBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3,5-bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H3F6IN It is characterized by the presence of iodine and trifluoromethyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3,5-bis(trifluoromethyl)benzonitrile typically involves the iodination of 3,5-bis(trifluoromethyl)benzonitrile. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzonitrile with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3,5-bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Iodo-3,5-bis(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-3,5-bis(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-3,5-bis(trifluoromethyl)benzonitrile is unique due to the simultaneous presence of iodine and two trifluoromethyl groups on the benzonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications compared to its analogs .

Properties

Molecular Formula

C9H2F6IN

Molecular Weight

365.01 g/mol

IUPAC Name

4-iodo-3,5-bis(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H2F6IN/c10-8(11,12)5-1-4(3-17)2-6(7(5)16)9(13,14)15/h1-2H

InChI Key

NLEUJWMHYLALBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)I)C(F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.